BenchChemオンラインストアへようこそ!

6,8,12-Trimethylbenz(a)anthracene

Chemical Carcinogenesis In Vitro Toxicology Aryl Hydrocarbon Hydroxylase

6,8,12-Trimethylbenz(a)anthracene (CAS 20627-34-3) is a C1-methylated polycyclic aromatic hydrocarbon (PAH) belonging to the benz[a]anthracene class. Its structural hallmark is the specific placement of three methyl groups at the 6-, 8-, and 12-positions of the benz[a]anthracene backbone, a pattern that distinguishes it from all other trimethylbenz[a]anthracene positional isomers.

Molecular Formula C21H18
Molecular Weight 270.4 g/mol
CAS No. 20627-34-3
Cat. No. B14709113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8,12-Trimethylbenz(a)anthracene
CAS20627-34-3
Molecular FormulaC21H18
Molecular Weight270.4 g/mol
Structural Identifiers
SMILESCC1=C2C=C3C(=CC4=CC=CC=C4C3=C(C2=CC=C1)C)C
InChIInChI=1S/C21H18/c1-13-7-6-10-17-15(3)21-18-9-5-4-8-16(18)11-14(2)20(21)12-19(13)17/h4-12H,1-3H3
InChIKeyZUXQCNITNWNRAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specification: 6,8,12-Trimethylbenz(a)anthracene (CAS 20627-34-3) for Carcinogenesis Research


6,8,12-Trimethylbenz(a)anthracene (CAS 20627-34-3) is a C1-methylated polycyclic aromatic hydrocarbon (PAH) belonging to the benz[a]anthracene class. Its structural hallmark is the specific placement of three methyl groups at the 6-, 8-, and 12-positions of the benz[a]anthracene backbone, a pattern that distinguishes it from all other trimethylbenz[a]anthracene positional isomers [1]. This compound is employed as a mechanistically-defined tool in chemical carcinogenesis, serving both as a leukemogenic agent in rodent models and, paradoxically, as a non-carcinogenic analog in specific *in vitro* human cell systems, depending on the experimental context [2].

Why 6,8,12-Trimethylbenz(a)anthracene Cannot Be Replaced by Generic Methylbenz[a]anthracenes or DMBA


Methyl-substituted benz[a]anthracenes are not functionally interchangeable because carcinogenic potency, metabolic activation pathways, and target-organ specificity are exquisitely dependent on the exact positions of methyl group substitution. The parent benz[a]anthracene is non-carcinogenic, while the introduction of methyl groups at specific 'special sites' (positions 6, 7, 8, and 12) transforms the molecule into a potent carcinogen [1]. Critically, 6,8,12-trimethylbenz(a)anthracene is explicitly classified as a 'noncarcinogenic analog' in human fibroblast assays, in stark contrast to its close structural relative 7,12-dimethylbenz(a)anthracene (DMBA), which induces mixed-function oxygenase activity and alters cell proliferation in the identical experimental system [2]. This demonstrates that even within the subset of tri-methylated benz[a]anthracenes, a shift of a single methyl group from position 7 to position 6 can fundamentally alter biological activity, making blind substitution a significant risk to experimental reproducibility.

Quantitative Differentiation Evidence for 6,8,12-Trimethylbenz(a)anthracene Against Closest Analogs


In Vitro Human Cell Transformation: 6,8,12-TriMeBA as a Non-Carcinogenic Control Versus Carcinogenic DMBA and Benzo[a]pyrene

In a head-to-head study using human skin fibroblast cultures, 6,8,12-trimethylbenzanthracene was explicitly designated a 'noncarcinogenic analog' and showed no detectable effect on aryl hydrocarbon hydroxylase induction, cell proliferation, or DNA damage. This contrasts sharply with the established carcinogens tested in the same study [1].

Chemical Carcinogenesis In Vitro Toxicology Aryl Hydrocarbon Hydroxylase Control Compound

Leukemogenicity in Rats: 6,8,12-TriMeBA Shares a Common Specific Mechanism with 7,8,12-TriMeBA and DMBA

Cytogenetic analysis of 64 rat leukemias induced by 6,8,12-trimethylbenz(a)anthracene and its 7,8,12-isomer revealed highly distinctive, non-random chromosome abnormalities. The data demonstrate that 6,8,12-TriMeBA, 7,8,12-TriMeBA, and DMBA act on blood-forming cells through a common specific mechanism, resulting in reproducible C-1 chromosome aberrations [1].

Leukemogenesis In Vivo Carcinogenicity Cytogenetics Rat Model

Structural Determinants of Carcinogenicity: The 6,8,12-Trimethyl Pattern Conforms to the 'Special Sites' Rule

A landmark SAR study established that benz(a)anthracene derivatives with two or three methyl groups in any combination at positions 6, 7, 8, or 12 are highly and equally carcinogenic, while the parent compound and derivatives methylated at other positions are not. 6,8,12-TriMeBA, possessing methyl groups exclusively at these 'special sites,' is predicted to be a potent carcinogen [1].

Structure-Activity Relationship SAR Chemical Carcinogenesis Methyl Substitution

Isomeric Differentiation: 6,8,12-TriMeBA vs. 7,8,12-TriMeBA — A Critical Shift in Methyl Group Position Modulates Biological Activity

6,8,12-Trimethylbenz(a)anthracene and 7,8,12-trimethylbenz(a)anthracene are positional isomers differing only in the location of one methyl group (C-6 vs. C-7). Despite this seemingly minor structural change, the 6,8,12-isomer is classified as noncarcinogenic in human fibroblast assays, while the 7,8,12-isomer is grouped with the potent leukemogen DMBA in terms of DNA adduct formation and carcinogenic mechanism [1][2].

Positional Isomers Metabolic Activation Cytochrome P450 DNA Adducts

Cytogenetic Signature: Reproducible C-1 Chromosome Aberrations as a Biomarker of 6,8,12-TriMeBA-Induced Leukemia

The leukemia induced by 6,8,12-trimethylbenz(a)anthracene in rats is characterized by a highly specific and reproducible cytogenetic signature: C-1 trisomy (15.6% of cases) and long C-1 chromosome elongation (7.8% as predominant stemline). These abnormalities are not observed in non-leukemic, hydrocarbon-treated rats and are distinct from chromosomal changes induced by non-leukemogenic PAHs such as benzo(a)pyrene and benzo(e)pyrene, which produce fewer and more random chromosomal breaks [1].

Chromosome Aberrations Leukemia Biomarker C-1 Trisomy Rat Model

Procurement-Driven Application Scenarios for 6,8,12-Trimethylbenz(a)anthracene Based on Quantitative Evidence


In Vitro Negative Control for Human Cell Transformation Assays

6,8,12-Trimethylbenz(a)anthracene is the compound of choice as a non-carcinogenic PAH control in human fibroblast transformation studies. As explicitly demonstrated by Milo et al., the compound produces no detectable AHH induction, cell proliferation changes, or DNA damage in human skin fibroblasts, unlike DMBA or benzo(a)pyrene, which are active at 6 µg/ml and 10 µg/ml, respectively [1]. This validated inertness makes it an essential procurement item for any laboratory conducting in vitro carcinogenicity screening with PAH compound libraries.

Rat Leukemogenesis Model with Defined Cytogenetic Endpoints

For researchers requiring a leukemogenic PAH with a well-characterized and quantifiable chromosomal endpoint, 6,8,12-TriMeBA provides a reproducible system. The compound induces leukemia in Long-Evans rats with a predictable cytogenetic signature: 15.6% C-1 trisomy and 7.8% long C-1 elongation [1]. This defined karyotypic outcome enables precise monitoring of leukemogenic progression and is directly comparable to historical data generated with DMBA and 7,8,12-TriMeBA, facilitating meta-analysis and inter-laboratory consistency [1].

Structure-Activity Relationship (SAR) Studies of Bay-Region Methylated PAHs

The unique 6,8,12-trimethyl substitution pattern—with all three methyl groups occupying the 'special sites' (6, 7, 8, 12) that confer carcinogenicity to benz[a]anthracene—makes this compound an essential reference standard for SAR investigations [2]. Combined with its positional isomer 7,8,12-TriMeBA, researchers can dissect the contribution of a single methyl group shift (C-6 vs. C-7) to metabolic activation, DNA adduct formation, and species-specific carcinogenicity, a line of inquiry not possible with any other commercially available trimethylbenz[a]anthracene pair [1][2].

Species-Specific Metabolic Activation Studies

The paradoxical behavior of 6,8,12-TriMeBA—biologically inert in human fibroblasts yet leukemogenic in rats—positions it as a uniquely informative tool for studying species differences in PAH metabolic activation [1][2]. Procurement of this compound enables experiments designed to identify the specific cytochrome P450 isoforms or detoxification pathways that determine whether a bay-region methylated PAH is activated to a carcinogenic metabolite or remains innocuous, with direct implications for human risk assessment of environmental PAH mixtures.

Quote Request

Request a Quote for 6,8,12-Trimethylbenz(a)anthracene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.